N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring both pyridine and pyrimidine rings, suggests potential for interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-5-aminobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized with guanidine or a similar reagent under acidic or basic conditions to yield the desired pyrimidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amines or reducing double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of pyrimidine and pyridine are often explored for their therapeutic potential. This compound could be studied for its efficacy in treating various diseases, such as cancer, infections, or neurological disorders.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers, dyes, or catalysts. Its chemical properties could be harnessed to improve the performance and functionality of these materials.
Mechanism of Action
The mechanism of action of N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methyl-5-aminophenyl)-4-(pyridin-2-yl)-6-methyl-2-pyrimidineamine: A similar compound with a pyridine ring at a different position.
N-(2-Methyl-5-aminophenyl)-4-(pyridin-4-yl)-6-methyl-2-pyrimidineamine: Another isomer with the pyridine ring at the 4-position.
N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-ethyl-2-pyrimidineamine: A derivative with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine lies in its specific arrangement of functional groups and rings. This arrangement can lead to distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H17N5 |
---|---|
Molecular Weight |
291.35 g/mol |
IUPAC Name |
4-methyl-3-N-(4-methyl-6-pyridin-3-ylpyrimidin-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C17H17N5/c1-11-5-6-14(18)9-15(11)21-17-20-12(2)8-16(22-17)13-4-3-7-19-10-13/h3-10H,18H2,1-2H3,(H,20,21,22) |
InChI Key |
PRKXDHJZVBTWGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC2=NC(=CC(=N2)C3=CN=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.